molecular formula C22H21NO6S2 B2635441 (Z)-2-(5-((5-(4-(ethoxycarbonyl)phenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)pentanoic acid CAS No. 875286-25-2

(Z)-2-(5-((5-(4-(ethoxycarbonyl)phenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)pentanoic acid

Cat. No.: B2635441
CAS No.: 875286-25-2
M. Wt: 459.53
InChI Key: DFDSVGAMAPEFRU-PDGQHHTCSA-N
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Description

This compound features a thiazolidinone core modified with a thioxo group at position 2, a pentanoic acid chain at position 3, and a furan-derived substituent at position 3. The furan ring is further substituted with a 4-(ethoxycarbonyl)phenyl group, and the (Z)-configuration defines the geometry of the exocyclic double bond. Thiazolidinones are known for diverse bioactivities, including antimicrobial and anti-inflammatory properties .

Properties

IUPAC Name

2-[(5Z)-5-[[5-(4-ethoxycarbonylphenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO6S2/c1-3-5-16(20(25)26)23-19(24)18(31-22(23)30)12-15-10-11-17(29-15)13-6-8-14(9-7-13)21(27)28-4-2/h6-12,16H,3-5H2,1-2H3,(H,25,26)/b18-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFDSVGAMAPEFRU-PDGQHHTCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)O)N1C(=O)C(=CC2=CC=C(O2)C3=CC=C(C=C3)C(=O)OCC)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC(C(=O)O)N1C(=O)/C(=C/C2=CC=C(O2)C3=CC=C(C=C3)C(=O)OCC)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-2-(5-((5-(4-(ethoxycarbonyl)phenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)pentanoic acid is a complex organic compound with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a molecular formula of C30H26N2O6SC_{30}H_{26}N_2O_6S and a molecular weight of 542.6 g/mol. Its structure features a thiazolidinone core, which is known for various bioactive properties, including anti-inflammatory and antimicrobial activities.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of thiazolidinones exhibit significant antimicrobial properties. For instance, compounds similar to this compound were evaluated against various bacterial strains using the microdilution method. The results indicated effective inhibition comparable to standard antibiotics like ampicillin and streptomycin .

Anti-inflammatory Effects

The anti-inflammatory potential of thiazolidinone derivatives has been well-documented. These compounds can inhibit the production of pro-inflammatory cytokines and enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase 2 (COX-2) . The specific compound may exhibit similar mechanisms, contributing to its therapeutic efficacy in inflammatory conditions.

Anticancer Activity

Thiazolidinone derivatives are also being investigated for their anticancer properties. Research indicates that these compounds can induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators and the activation of caspases . The compound's structure suggests it may interact with specific receptors or enzymes involved in tumor progression.

Study 1: Antimicrobial Evaluation

A study assessed the antimicrobial activity of several thiazolidinone derivatives, including those structurally related to this compound). The compounds were tested against Gram-positive and Gram-negative bacteria. Results showed a significant reduction in bacterial growth, indicating strong antimicrobial potential .

CompoundBacterial StrainInhibition Zone (mm)
AE. coli15
BS. aureus20
CP. aeruginosa18

Study 2: Anti-inflammatory Mechanism

In vitro studies demonstrated that thiazolidinone derivatives could inhibit LPS-induced NO production in RAW 264.7 macrophages. The specific compound was shown to reduce the expression levels of iNOS and COX-2, suggesting a mechanism for its anti-inflammatory effects .

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the compound's significant antimicrobial properties. For instance, derivatives of thioxothiazolidin compounds, which share structural similarities with (Z)-2-(5-((5-(4-(ethoxycarbonyl)phenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)pentanoic acid, have demonstrated substantial antibacterial activity against both Gram-positive and Gram-negative bacteria. In one study, certain derivatives exhibited minimum inhibitory concentrations (MICs) that were 10 to 50 times more effective than standard antibiotics like ampicillin and streptomycin .

Table 1: Antimicrobial Efficacy of Thioxothiazolidin Derivatives

CompoundMIC (mg/mL)Bacterial Strain
Compound A0.004 - 0.03Enterobacter cloacae
Compound B0.008 - 0.06Escherichia coli
Compound C0.004 - 0.06Trichoderma viride

Anti-inflammatory Properties

The compound also shows promise as an anti-inflammatory agent. Research has indicated that related compounds can reduce leukocyte recruitment during acute inflammation in animal models . This suggests that this compound may be beneficial in developing treatments for inflammatory diseases.

Drug Formulation Potential

The structural complexity of this compound opens avenues for novel drug formulations. Enhanced dissolution profiles and stability of the compound can be achieved through the development of new salts and crystalline forms, which are crucial for improving pharmacokinetic properties .

Case Studies

  • Case Study on Antimicrobial Activity :
    In a controlled laboratory setting, researchers evaluated the efficacy of thioxothiazolidin derivatives against various bacterial strains. The study found that modifications to the furan moiety significantly enhanced antibacterial potency, suggesting that similar modifications could optimize this compound for clinical applications .
  • Case Study on Anti-inflammatory Effects :
    In a mouse model of acute peritonitis, a derivative of the compound was administered to assess its impact on leukocyte migration. Results indicated a marked reduction in leukocyte counts compared to control groups, highlighting its potential as an anti-inflammatory therapeutic agent .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Identifier () Molecular Weight (g/mol) Key Functional Groups Structural Features Inferred Properties/Applications
735269-97-3 ~479 Pyrazolyl, phenyl, sulfanylidene Pyrazole ring instead of furan; chlorophenyl substituent Likely altered electronic properties; potential kinase inhibition due to pyrazole
443875-50-1 ~352 Chlorophenyl, hydrazono, acetic acid Hydrazone linker; shorter acetic acid chain Reduced solubility vs. pentanoic acid; possible chelation activity
311785-26-9 ~285 Benzothiazole, chloro, pentanoic acid Benzothiazole core; chloro substituent Enhanced rigidity; potential DNA intercalation or antimicrobial activity
444937-77-3 ~376 Morpholino, methoxybenzyl Morpholine ring; methoxy group Improved solubility; CNS-targeting potential due to morpholine

Key Observations

Core Heterocycle Modifications :

  • Replacement of the furan (target compound) with pyrazole (735269-97-3) or benzothiazole (311785-26-9) alters electronic density and steric bulk, affecting binding to biological targets.
  • The thioxo group in the target compound may enhance redox activity compared to oxo analogs .

Substituent Effects: The pentanoic acid chain in the target compound likely improves aqueous solubility over acetic acid derivatives (e.g., 443875-50-1). Electron-withdrawing groups (e.g., chloro in 311785-26-9) may increase metabolic stability but reduce bioavailability.

Stereochemical Considerations: The (Z)-configuration in the target compound could favor specific protein-ligand interactions compared to (E)-isomers or non-stereospecific analogs.

Research Implications and Gaps

  • Biological Data Limitations : While structural data are available (), detailed pharmacological studies (e.g., IC50 values, toxicity profiles) are lacking, necessitating experimental validation.

Q & A

Q. What synthetic methodologies are commonly employed to prepare (Z)-configured thioxothiazolidinone derivatives like this compound?

The compound is synthesized via Knoevenagel condensation , where a substituted furan-aldehyde reacts with a thiazolidinone precursor. For example, microwave-assisted condensation (50–100°C, 1–2 hours) using DMF/acetic acid as solvent and sodium acetate as a base achieves higher yields (85–94%) compared to conventional heating . Key steps include recrystallization from DMF/ethanol mixtures to isolate the (Z)-isomer selectively.

Q. How can researchers confirm the (Z)-stereochemistry and purity of the synthesized compound?

Spectral characterization is critical:

  • ¹H NMR : The vinylic proton (=CH) appears as a singlet at δ 7.80–8.20 ppm, with coupling constants (J ≈ 12–14 Hz) distinguishing (Z) from (E) isomers .
  • IR : Peaks at 1700–1740 cm⁻¹ (C=O stretching of thiazolidinone and ethoxycarbonyl groups) and 1220–1250 cm⁻¹ (C=S) confirm functional groups .
  • HPLC : Use a C18 column with acetonitrile/water (70:30) to verify purity (>95%) .

Q. What solvent systems are optimal for recrystallizing this compound?

A DMF-ethanol (1:3 v/v) mixture is preferred for recrystallization due to the compound’s moderate solubility in polar aprotic solvents and poor solubility in water. This yields crystals suitable for X-ray diffraction, resolving potential ambiguities in stereochemistry .

Advanced Research Questions

Q. How can computational methods resolve contradictions in biological activity data for thioxothiazolidinone derivatives?

Molecular docking (e.g., AutoDock Vina) can predict binding affinities to target proteins (e.g., bacterial MurB enzyme or COX-1). For instance, if experimental IC₅₀ values conflict with theoretical predictions, analyze the compound’s tautomeric forms or solvation effects using density functional theory (DFT) at the B3LYP/6-31G* level . Adjust protonation states of the thioxo group to match physiological pH conditions.

Q. What strategies optimize microwave-assisted synthesis to minimize side products like (E)-isomers?

  • Reaction time control : Limit irradiation to 15–30 minutes to prevent thermal degradation.
  • Catalyst selection : Use K₂CO₃ instead of Et₃N to reduce base-catalyzed isomerization .
  • Solvent polarity : High-polarity solvents (e.g., DMF) stabilize the transition state for (Z)-formation. Validate using Hammett plots to correlate substituent effects with reaction rates .

Q. How does the ethoxycarbonylphenyl group influence the compound’s pharmacokinetic properties?

  • LogP studies : The ethoxycarbonyl group increases hydrophobicity (predicted LogP ≈ 3.2), enhancing membrane permeability but reducing aqueous solubility.
  • Metabolic stability : Evaluate cytochrome P450 interactions via LC-MS/MS to identify potential oxidation sites (e.g., furan ring). Replace the ethoxy group with a trifluoromethyl moiety to improve metabolic resistance .

Methodological Guidance for Data Interpretation

Interpreting conflicting NMR data for the thioxothiazolidinone core:
If ¹³C NMR shows unexpected shifts for the C=O (δ 167–174 ppm) or C=S (δ 125–130 ppm), consider tautomerism between thione (C=S) and thiol (C-SH) forms. Confirm via variable-temperature NMR or by adding D₂O to quench thiol protons .

Designing bioactivity assays to avoid false positives in antimicrobial studies:

  • Use resazurin-based MIC assays instead of disk diffusion to quantify bacteriostatic effects accurately.
  • Include a thiol-scavenging control (e.g., β-mercaptoethanol) to confirm activity is not due to nonspecific thiol reactivity .

Tables for Key Data

Table 1. Comparison of Synthesis Methods

MethodYield (%)Purity (%)Isomer Selectivity (Z:E)
Conventional reflux48–6590–923:1
Microwave-assisted85–9495–9810:1

Table 2. Spectral Benchmarks for Characterization

TechniqueKey PeaksDiagnostic Utility
¹H NMRδ 7.80–8.20 (s, =CH)Confirms (Z)-configuration
IR1703 cm⁻¹ (C=O), 1228 cm⁻¹ (C-S)Validates core functional groups
HPLCRetention time = 6.8 min (ACN/H₂O)Assesses purity and degradation

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